3-Methyl-2-oxo-2H-chromen-7-yl Propionate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(3-methyl-2-oxochromen-7-yl) propanoate |
InChI |
InChI=1S/C13H12O4/c1-3-12(14)16-10-5-4-9-6-8(2)13(15)17-11(9)7-10/h4-7H,3H2,1-2H3 |
InChI Key |
UXWUEPZJGRIGMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 2 Oxo 2h Chromen 7 Yl Propionate and Its Analogues
Established Synthetic Pathways for Coumarin (B35378) Esters
The synthesis of coumarin esters, such as 3-Methyl-2-oxo-2H-chromen-7-yl Propionate (B1217596), is deeply rooted in classical condensation reactions that form the core coumarin structure, followed by esterification of a hydroxyl group. Several well-established reactions, including the Pechmann, Knoevenagel, and Perkin reactions, provide the foundational frameworks for creating the initial 7-hydroxy-3-methylcoumarin intermediate. biomedres.usscienceinfo.com
O-Acylation Reactions and Esterification Processes
The final step in the synthesis of 3-Methyl-2-oxo-2H-chromen-7-yl Propionate involves the esterification of the 7-hydroxyl group of 7-hydroxy-3-methylcoumarin. This is typically achieved through O-acylation. sciepub.comchemijournal.com This reaction involves treating the parent hydroxycoumarin with an acylating agent, such as propionyl chloride or propionic anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. sciepub.comnih.gov The reaction mechanism proceeds via nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent.
The choice of solvent and base can influence the reaction rate and yield. For instance, studies on the acylation of 4-hydroxycoumarins have explored various long-chain acid chlorides in the presence of piperidine, demonstrating the versatility of this approach. sciepub.com While direct literature on the propionylation of 7-hydroxy-3-methylcoumarin is specific, the general principles of O-acylation of hydroxycoumarins are well-documented and directly applicable. chemijournal.comnih.gov
Catalyst-Free Domino Conjugate Addition Approaches in Coumarin Synthesis
Recent advancements in organic synthesis have led to the development of domino reactions, which allow for the construction of complex molecules in a single pot through a cascade of reactions. thieme-connect.comthieme-connect.com For the synthesis of coumarin derivatives, catalyst-free domino conjugate addition reactions have emerged as a powerful and green alternative. rsc.orgnih.gov These reactions often involve the Michael addition of a nucleophile to an activated coumarin precursor. rsc.org
For example, a tandem conjugate addition, decarboxylation, and esterification/amidation of coumarin 3-carboxylic acid derivatives with pyrazolones has been developed. rsc.orgnih.gov This methodology offers several advantages, including excellent yields, a broad substrate scope, and catalyst-free conditions, making it an environmentally benign approach. rsc.orgnih.gov While not directly applied to the synthesis of the title compound, these principles could be adapted to design novel, efficient synthetic routes. The development of a domino reaction that incorporates the formation of the coumarin ring and subsequent esterification would represent a significant step forward in the synthesis of compounds like this compound.
Novel Synthetic Route Development Specific to this compound
A specific and novel synthetic route for this compound would likely involve a two-step process: the synthesis of the 7-hydroxy-3-methylcoumarin precursor, followed by its esterification.
The Pechmann condensation is a highly efficient method for the synthesis of the 7-hydroxy-3-methylcoumarin intermediate. derpharmachemica.com This reaction involves the condensation of resorcinol (B1680541) with ethyl acetoacetate (B1235776) in the presence of an acid catalyst. derpharmachemica.comnih.gov
Following the synthesis of the hydroxycoumarin, the propionate ester can be formed via O-acylation as described in section 2.1.1. A plausible detailed route is as follows:
Pechmann Condensation: Resorcinol is reacted with ethyl acetoacetate in the presence of a catalyst such as sulfuric acid or a solid acid catalyst like fly ash under microwave irradiation to yield 7-hydroxy-4-methylcoumarin. derpharmachemica.com To obtain the 3-methyl isomer, ethyl propionylacetate would be used instead of ethyl acetoacetate.
Esterification: The resulting 7-hydroxy-3-methylcoumarin is then treated with propionyl chloride in the presence of a base like pyridine in a suitable solvent such as dichloromethane (B109758) at room temperature to afford this compound.
This proposed route leverages a well-established and high-yielding reaction for the core synthesis and a standard, efficient method for the final esterification step.
Green Chemistry Principles in the Synthesis of Chromenone Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of coumarin and chromenone derivatives to minimize environmental impact. nih.govresearchgate.neteurekalert.org Key strategies include the use of alternative energy sources, environmentally benign solvents, and reusable catalysts. ingentaconnect.comeurekaselect.com
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. benthamdirect.comrjptonline.org The Pechmann condensation for the synthesis of coumarin derivatives, for instance, has been successfully carried out under solvent-free conditions using microwave irradiation with catalysts like oxalic acid or FeF3. nih.gov This approach offers significant advantages in terms of energy efficiency and waste reduction. nih.gov
Ultrasound-assisted synthesis is another green technique that has been applied to the synthesis of coumarin derivatives. tandfonline.comscirp.orgiau.ir Sonication can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. tandfonline.comscirp.org The Knoevenagel condensation to form coumarins has been effectively performed under ultrasound irradiation, often in greener solvents like water or ethanol (B145695). researchgate.net
The use of deep eutectic solvents (DESs) as both solvent and catalyst is another promising green approach. nih.govacs.org These biodegradable and inexpensive solvents have been successfully employed in the Pechmann condensation to produce functionalized coumarins with high yields. nih.govacs.org
| Green Chemistry Approach | Key Advantages | Example Application in Coumarin Synthesis |
| Microwave Irradiation | Reduced reaction times, higher yields, energy efficiency. nih.govbenthamdirect.com | Pechmann condensation under solvent-free conditions. derpharmachemica.com |
| Ultrasound Irradiation | Enhanced reaction rates, milder conditions. tandfonline.comscirp.org | Knoevenagel condensation in aqueous media. researchgate.net |
| Deep Eutectic Solvents | Biodegradable, reusable, dual role as solvent and catalyst. nih.govacs.org | Pechmann condensation for functionalized coumarins. nih.govacs.org |
| Catalyst-Free Reactions | Avoids toxic and expensive catalysts, simplifies purification. rsc.orgnih.gov | Domino conjugate addition for pyrazolyl phenylpropionate derivatives. rsc.orgnih.gov |
Purification and Isolation Techniques for Research-Grade Compound Samples
Obtaining research-grade samples of this compound requires effective purification and isolation techniques to remove unreacted starting materials, byproducts, and catalysts. The most common methods for purifying coumarin derivatives are recrystallization and chromatography. researchgate.net
Recrystallization is a widely used technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is crucial for effective purification. For coumarins, ethanol or methanol (B129727) are often suitable solvents. derpharmachemica.com
Column chromatography is a versatile and powerful technique for separating and purifying compounds from a mixture. researchgate.net A stationary phase, such as silica (B1680970) gel or alumina, is packed into a column, and the crude mixture is loaded onto the top. A mobile phase (solvent or solvent mixture) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. akjournals.com Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify the pure product. akjournals.com
High-speed counter-current chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has been successfully used for the isolation and purification of coumarin compounds from natural sources and synthetic mixtures. nih.gov This method avoids the use of solid adsorbents, which can sometimes lead to sample degradation.
Preparative thin-layer chromatography (prep-TLC) can also be used for the purification of small quantities of compounds. akjournals.com The crude mixture is applied as a band onto a TLC plate with a thicker layer of adsorbent, and the plate is developed in a suitable solvent system. The band corresponding to the desired product is then scraped off, and the compound is extracted from the adsorbent. akjournals.com
Advanced Structural Elucidation and Conformational Analysis of 3 Methyl 2 Oxo 2h Chromen 7 Yl Propionate
Spectroscopic Characterization for Research Validation
Spectroscopic analysis provides detailed information about the electronic properties, functional groups, and atomic connectivity of a molecule. While the solid-state structure of 3-Methyl-2-oxo-2H-chromen-7-yl propionate (B1217596) has been confirmed by X-ray crystallography, a full suite of spectroscopic data is necessary for complete characterization in various states.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the confirmed structure of 3-Methyl-2-oxo-2H-chromen-7-yl propionate, the expected NMR signals can be predicted.
¹H-NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment. This would include a singlet for the methyl group at the C3 position of the coumarin (B35378) ring, three signals for the aromatic protons on the benzene (B151609) ring segment, and a singlet for the vinylic proton at the C4 position. The propionate moiety would exhibit an ethyl pattern: a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the terminal methyl (-CH3) group.
¹³C-NMR: The ¹³C-NMR spectrum is expected to display 13 distinct carbon signals, consistent with the molecular formula C₁₃H₁₂O₄. These signals would include those for the two carbonyl carbons (one from the lactone and one from the ester), carbons of the aromatic and pyrone rings, and the carbons of the methyl and propionate substituents. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for definitive assignment. COSY spectra would establish proton-proton coupling relationships, for instance, within the propionate group. HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the propionate group and the coumarin ring at the C7 oxygen.
NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This technique could be used to confirm the conformation of the propionate side chain relative to the planar coumarin ring system.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||
|---|---|---|---|---|
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ar-H (Coumarin) | ~7.0-7.8 | m | C=O (Lactone) | ~160 |
| C4-H | ~7.9 | s | C=O (Ester) | ~172 |
| C3-CH₃ | ~2.2 | s | Aromatic/Vinylic C | ~110-155 |
| -O-CO-CH₂- | ~2.7 | q | -O-CO-CH₂- | ~27 |
| -CH₂-CH₃ | ~1.2 | t | C3-CH₃ | ~15 |
| -CH₂-CH₃ | ~9 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by strong absorption bands from the two carbonyl groups.
C=O Stretching: Two distinct, strong peaks are expected in the carbonyl region (1700-1780 cm⁻¹). The α,β-unsaturated lactone carbonyl typically absorbs at a lower frequency (~1720-1740 cm⁻¹) compared to the saturated ester carbonyl (~1735-1750 cm⁻¹).
C=C Stretching: Absorptions corresponding to the carbon-carbon double bonds in the aromatic and pyrone rings are expected in the 1500-1620 cm⁻¹ region.
C-O Stretching: Strong bands corresponding to the C-O-C stretching vibrations of the ester and lactone functionalities would be visible in the 1050-1300 cm⁻¹ range.
C-H Stretching: Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and propionate groups would be observed just below 3000 cm⁻¹.
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule, particularly those involving conjugated systems. The coumarin nucleus is a well-known chromophore that exhibits characteristic absorption bands. The spectrum of this compound is expected to show intense absorption bands in the ultraviolet region, typically between 250 and 350 nm. These absorptions are due to π → π* electronic transitions within the conjugated system of the benzopyrone core.
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass. For this compound, HRMS would be used to verify its molecular formula, C₁₃H₁₂O₄. The experimentally measured mass of the molecular ion ([M]+) or a pseudo-molecular ion (e.g., [M+H]+ or [M+Na]+) would be compared to the calculated theoretical mass, with a very low mass error (typically < 5 ppm) confirming the formula.
X-ray Crystallography for Solid-State Molecular Architecture
The compound crystallizes in the triclinic system with the space group P-1. doaj.org The crystallographic data confirms the connectivity and planar nature of the coumarin ring system, with the propionate group attached at the C7 position via an ester linkage.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂O₄ |
| Crystal System | Triclinic |
| Space Group | P-1 (no. 2) |
| a (Å) | 6.141(5) |
| b (Å) | 8.108(6) |
| c (Å) | 12.234(9) |
| α (°) | 79.257(12) |
| β (°) | 76.820(12) |
| γ (°) | 74.687(11) |
| Volume (ų) | 566.8(7) |
| Z | 2 |
| Temperature (K) | 296(2) |
Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors like -OH or -NH, weak C-H···O hydrogen bonds are expected to play a significant role in the crystal packing. The oxygen atoms of the lactone and ester carbonyl groups are potential hydrogen bond acceptors, interacting with aromatic and aliphatic C-H donors from neighboring molecules. These interactions often link molecules into chains or sheets. nih.gov
π-π Stacking: The planar aromatic system of the coumarin core allows for potential π-π stacking interactions between adjacent molecules. These interactions, arising from the overlap of π-orbitals, would contribute to the stabilization of the crystal lattice by holding the planar rings in close, parallel, or offset arrangements.
Conformational Analysis of the Chromenone and Propionate Moieties
The three-dimensional arrangement of this compound is defined by the spatial relationship between its core chromenone (coumarin) ring system and the attached propionate side chain. X-ray crystallography provides a definitive view of the molecule's solid-state conformation.
The crystal structure of this compound has been determined to be in the triclinic space group P1. doaj.org The coumarin ring system itself is nearly planar, a characteristic feature of this heterocyclic scaffold. nih.govresearchgate.net Studies on analogous coumarin esters, such as 2-oxo-2H-chromen-7-yl 3-methylbutanoate, show that the deviation from planarity in the coumarin ring is minimal, with a root-mean-square deviation of just 0.020 Å. nih.govresearchgate.net
Table 1: Crystallographic Data for this compound doaj.org
| Parameter | Value |
|---|---|
| Chemical Formula | C13H12O4 |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 6.141(5) |
| b (Å) | 8.108(6) |
| c (Å) | 12.234(9) |
| α (°) | 79.257(12) |
| β (°) | 76.820(12) |
| γ (°) | 74.687(11) |
| Volume (ų) | 566.8(7) |
| Z | 2 |
Theoretical and Computational Structural Chemistry
Theoretical and computational methods are indispensable for complementing experimental data, providing insights into molecular geometry, electronic structure, and conformational flexibility that may not be accessible from static crystal structures alone. sapub.org
Quantum Chemical Calculations (e.g., Hartree-Fock, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are widely employed to investigate the structural and electronic properties of coumarin derivatives. sapub.orgicm.edu.pl These methods are used to optimize the molecular geometry in the ground state, predict vibrational frequencies, and analyze frontier molecular orbitals (HOMO-LUMO). sapub.orgsemanticscholar.org
For structurally similar molecules like 2-oxo-2H-chromen-7-yl benzoate, calculations are often performed using the B3LYP functional with basis sets such as 6-311++G(d,p). sapub.org Such studies allow for a direct comparison between theoretically predicted geometric parameters (bond lengths, bond angles, and torsion angles) and experimental values obtained from X-ray diffraction. sapub.orgicm.edu.pl
A critical parameter in these computational studies is the torsion angle that defines the orientation of the ester side chain relative to the coumarin ring. For 2-oxo-2H-chromen-7-yl benzoate, a notable difference was observed between the experimental C—O—C—C torsion angle (59.6°) and the values calculated by DFT/RB3LYP (54.32°) and RHF (110.63°), highlighting how different theoretical models can capture the subtleties of molecular conformation. sapub.org
Furthermore, these calculations are used to generate molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-poor regions of the molecule. sapub.org These maps indicate potential sites for intermolecular interactions, showing negative potential around electronegative oxygen atoms and positive potential around hydrogen atoms. sapub.org
Table 2: Comparison of Selected Theoretical and Experimental Parameters for a Related Coumarin Ester (2-oxo-2H-chromen-7-yl benzoate) sapub.org
| Parameter | Experimental (X-ray) | Calculated (DFT/RB3LYP) | Calculated (RHF) |
|---|---|---|---|
| C—O—C—C Torsion Angle (°) | 59.6 (4) | 54.32 | 110.63 |
| HOMO-LUMO Energy Gap (eV) | Not Applicable | 4.465 | Not Reported |
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide detailed information about static, optimized structures, Molecular Dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior and conformational landscapes of molecules over time. MD simulations model the atomic motions of a system, providing a statistical picture of the different conformations a molecule can adopt in solution or other environments.
For a molecule like this compound, which possesses rotational freedom around the C-O ester bonds, MD simulations can map the accessible rotational states and the energy barriers between them. This creates a comprehensive conformational landscape, revealing the most probable orientations of the propionate side chain in a dynamic system, which may differ from the single conformation observed in a crystal lattice.
A related, simpler computational approach involves calculating the molecular energy profile by systematically rotating a specific dihedral angle (torsion) and calculating the energy at each step. icm.edu.pl For instance, the torsional freedom around the bond connecting the ester oxygen to the coumarin ring can be scanned from -180° to +180° in increments to identify the lowest energy conformations and the rotational energy barriers. icm.edu.pl This technique, while less comprehensive than a full MD simulation, provides valuable insight into the molecule's conformational flexibility and complements the static pictures from crystallography and geometry optimization.
Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the preclinical biological evaluation and pharmacological characterization of the specific compound This compound according to the requested outline.
The provided search results contain information on a variety of other coumarin derivatives and their biological activities, including inhibitory effects on phosphodiesterase-4, carbonic anhydrase isoforms, monoamine oxidase-B, cholinesterases, and beta-glucuronidase, as well as their anti-inflammatory properties.
However, the search did not yield specific research findings, data tables, or detailed discussions pertaining solely to This compound for the outlined sections. Fulfilling the request would require specific IC₅₀ values, inhibition constants (Ki), and cellular assay results for this particular molecule, which are not present in the provided sources.
Therefore, it is not possible to construct a scientifically accurate and thorough article that strictly adheres to the user's instructions with the currently available information.
Preclinical Biological Evaluation and Pharmacological Characterization of 3 Methyl 2 Oxo 2h Chromen 7 Yl Propionate
Cellular and Molecular Pharmacological Investigations
Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)
The parent molecule, 4-methylumbelliferone (B1674119), has been shown to possess antibacterial properties, which are linked to its antioxidative effects. nih.gov Research into other coumarin (B35378) derivatives has indicated activity, often more pronounced against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus than against Gram-negative bacteria. nih.gov Furthermore, the propionate (B1217596) moiety itself is known to have antimicrobial effects against a range of pathogens, including Salmonella enterica and Methicillin-resistant Staphylococcus aureus (MRSA), primarily through intracellular acidification. nih.gov Despite the known activities of its constituent parts, the synergistic or antagonistic antimicrobial effects of the combined ester, 3-Methyl-2-oxo-2H-chromen-7-yl propionate, have not been specifically evaluated. Data on its minimum inhibitory concentrations (MIC) or minimum bactericidal/fungicidal concentrations (MBC/MFC) against relevant microbial strains are absent from the current body of scientific research.
Antioxidant Properties and Reactive Oxygen Species Modulation
The direct antioxidant properties and capacity for reactive oxygen species (ROS) modulation of this compound have not been specifically quantified in published studies. However, the broader class of 4-methylumbelliferone derivatives has been a subject of significant interest for their antioxidant potential.
Numerous studies have synthesized various derivatives of 4-methylumbelliferone and evaluated their antioxidant capabilities through standard in vitro assays. nih.govplos.org These investigations commonly employ tests such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, nitric oxide radical scavenging, and ferric-reducing antioxidant power (FRAP) analysis. plos.org The results consistently reveal that derivatives of 4-methylumbelliferone can act as excellent radical scavengers. nih.govplos.org The antioxidant mechanism is often attributed to the phenolic structure's ability to donate hydrogen atoms. researchgate.net While these findings establish a strong precedent for antioxidant activity within this chemical class, specific quantitative data (e.g., IC50 values for radical scavenging) for the propionate ester are not available.
Neuroprotective Effects in Cellular Models
There is no specific research available that evaluates the neuroprotective effects of this compound in cellular models of neurological damage or disease.
Research has been conducted on a wide array of other 4-methylcoumarin (B1582148) derivatives to assess their potential for neuroprotection. One study evaluated 28 different analogues in a PC12 cell model of oxidative stress-induced neurodegeneration. uniroma1.it The findings from this research indicated that the substitution pattern on the coumarin's benzenoid ring is critical for activity, with ortho-dihydroxy and ortho-diacetoxy substituents demonstrating considerable neuroprotective effects. uniroma1.it This highlights the importance of the specific functional groups attached to the coumarin scaffold. Without dedicated studies on the 7-propionate derivative, it is not possible to ascertain its ability to protect neuronal cells from insults like oxidative stress, excitotoxicity, or neuroinflammation.
In Vivo Preclinical Studies in Animal Models (Excluding Human Clinical Data)
Evaluation of Anti-inflammatory Responses in Relevant Animal Models
No in vivo preclinical studies using animal models to evaluate the anti-inflammatory responses of this compound have been identified in the scientific literature. Standard animal models for acute inflammation, such as carrageenan-induced paw edema or croton oil-induced ear edema, have been used to test other natural products but not this specific compound. mdpi.combenthamscience.com
While some coumarin derivatives and 4-methylcoumarin analogues have shown anti-inflammatory activity in in vitro cellular assays by inhibiting mediators like nitric oxide (NO) and pro-inflammatory cytokines, this has not been translated to in vivo models for the propionate ester. researchgate.netatlantis-press.com Additionally, short-chain fatty acids like propionate have demonstrated anti-inflammatory properties in models of inflammatory bowel disease, but this pertains to the free acid rather than its coumarin ester. nih.gov Consequently, the efficacy of this compound in reducing inflammation in living organisms remains undetermined.
Assessment of Fungicidal Activity in Model Systems
There is a lack of published research assessing the in vivo fungicidal activity of this compound in animal or plant model systems. Methodologies for testing the efficacy of antifungal agents in vivo are well-established, including models for systemic candidiasis or topical fungal infections, but there is no evidence of this specific compound being subjected to such evaluations. plos.orgmdpi.com While some complex derivatives of 7-hydroxycoumarin esters have been assessed for fungicidal activity against plant pathogens, this data cannot be directly extrapolated to this compound. The ability of this compound to treat or prevent fungal infections in a whole-organism context has not been investigated.
Behavioral Phenotyping and Neuropharmacological Assessment in Model Organisms (e.g., Zebrafish)
No studies detailing the behavioral or neuropharmacological effects of this compound in zebrafish or any other model organism are currently available in the scientific literature. Research in this area would typically involve exposing zebrafish larvae or adults to the compound and monitoring for a range of behavioral endpoints.
Table 1: Hypothetical Behavioral Phenotyping Endpoints in Zebrafish
| Behavioral Assay | Parameter Measured | Potential Effect of a Novel Compound |
| Locomotor Activity | Total distance moved, velocity | Alterations could suggest sedative or stimulant properties. |
| Thigmotaxis (Anxiety) | Time spent in the center vs. periphery of an arena | Changes may indicate anxiolytic or anxiogenic effects. |
| Social Interaction | Shoaling and schooling behavior | Modifications could point to effects on social behavior. |
| Learning and Memory | Performance in T-maze or habituation tasks | Could reveal cognitive enhancing or impairing properties. |
Mechanisms Underlying Observed Biological Activities
The precise mechanisms of action for this compound have not been elucidated due to a lack of dedicated research.
Receptor Binding and Ligand-Target Interactions
There is no published data on the receptor binding profile of this compound. While studies on other coumarin derivatives have shown interactions with various receptors, such as serotonin (B10506) receptors, it is not possible to extrapolate these findings to the specific compound without experimental validation. mdpi.com
Signal Transduction Pathway Modulation
Information regarding the modulation of any signal transduction pathways by this compound is not available. Such studies would typically investigate the compound's effect on intracellular signaling cascades, such as those involving cyclic AMP (cAMP), protein kinases, or calcium signaling, following receptor activation or other stimuli.
Molecular Targets and Binding Affinities
The specific molecular targets of this compound and its binding affinities have not been identified. Research in this area would involve screening the compound against a panel of known biological targets to determine its binding characteristics.
Table 2: Illustrative Molecular Targets for Coumarin Derivatives
| Target Class | Specific Example | Potential Interaction |
| Receptors | Serotonin (5-HT) Receptors mdpi.com | Agonism or Antagonism mdpi.com |
| Enzymes | Monoamine Oxidase (MAO) | Inhibition |
| Ion Channels | Voltage-gated calcium channels | Modulation |
Cellular Uptake and Subcellular Localization Studies
No studies have been published that investigate the cellular uptake or subcellular localization of this compound. Understanding how a compound enters cells and where it accumulates is crucial for determining its mechanism of action.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Methyl 2 Oxo 2h Chromen 7 Yl Propionate Derivatives
Design and Synthesis of Analogues and Homologues
The design and synthesis of analogues of 3-Methyl-2-oxo-2H-chromen-7-yl propionate (B1217596) primarily involve modifications to the coumarin (B35378) core and the propionate side chain. The synthetic strategies are generally straightforward, allowing for the generation of diverse chemical libraries for biological screening.
A common and effective method for synthesizing these derivatives is the O-acylation of a corresponding 7-hydroxycoumarin precursor. nih.govmdpi.com This reaction typically involves treating the hydroxycoumarin with an appropriate acyl chloride or anhydride (B1165640) in the presence of a base. For instance, the synthesis of the closely related compound, 2-oxo-2H-chromen-7-yl 3-methylbutanoate, was achieved by reacting umbelliferone (B1683723) (7-hydroxycoumarin) with isovaleryl chloride. nih.govresearchgate.net Similarly, other analogues can be prepared by reacting 7-hydroxy-3-methyl-2H-chromen-2-one with various aliphatic and aromatic acyl chlorides.
The synthesis of the parent 7-hydroxycoumarin scaffold itself is often accomplished through classic condensation reactions, such as the Pechmann reaction, which involves the condensation of a phenol (B47542) with a β-keto ester under acidic conditions. nih.gov For the synthesis of 3-methyl substituted coumarins, resorcinol (B1680541) can be reacted with ethyl acetoacetate (B1235776). nih.gov This accessibility to precursor molecules facilitates the creation of a wide array of homologues and analogues by varying the ester side chain (e.g., acetate, butyrate, benzoate) and introducing substituents onto the coumarin nucleus.
Table 1: Synthetic Approaches for Coumarin Propionate Analogues
| Precursor 1 | Precursor 2 | Reaction Type | Product Class |
|---|---|---|---|
| 7-hydroxy-3-methyl-2H-chromen-2-one | Propionyl chloride | O-Acylation | 3-Methyl-2-oxo-2H-chromen-7-yl propionate |
| Resorcinol | Ethyl acetoacetate | Pechmann Condensation | 7-hydroxy-4-methyl-2H-chromen-2-one |
| 7-hydroxycoumarin | 4-chlorobenzoyl chloride | O-Acylation | 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) mdpi.com |
Impact of Substitutions on the Coumarin Core and Propionate Side Chain
Modifications to both the coumarin core and the propionate side chain of this compound have a profound impact on the compound's physicochemical properties and biological activity. mdpi.com SAR studies have demonstrated that the type and position of substituents are critical determinants of the molecule's therapeutic potential. nih.gov
Propionate Side Chain Modifications: The ester side chain at the C7 position plays a crucial role in the molecule's interaction with biological targets. Altering the length and lipophilicity of this chain can significantly influence biological activity. researchgate.net
Chain Length: Increasing the length of the alkyl chain can enhance lipophilicity, which may improve membrane permeability and, in some cases, increase potency. Studies on other C7-substituted coumarins have shown that longer aliphatic chains can lead to increased activity. researchgate.net For example, replacing the propionate with longer chains like valerate (B167501) or caproate could enhance certain biological effects.
Branching and Unsaturation: Introducing branching (e.g., isobutyrate) or unsaturation (e.g., acrylate) into the side chain can affect the molecule's conformation and its fit within a target's binding pocket.
Aromatic Substituents: Replacing the propionate group with aromatic esters (e.g., benzoate) introduces a rigid, planar moiety that can participate in different types of interactions, such as π-π stacking, with biological targets.
Table 2: General SAR Findings for Coumarin Derivatives
| Modification Site | Substituent Type | Potential Impact on Activity | Reference |
|---|---|---|---|
| C4-position | Alkyl groups (e.g., methyl) | Can modulate cytotoxic and inhibitory profiles. | researchgate.net |
| C7-position (Side Chain) | Increased alkyl chain length | Often increases lipophilicity and biological potency. | researchgate.net |
| C7-position (Side Chain) | Aromatic rings | Introduces potential for π-π stacking interactions. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, QSAR studies can predict the activity of novel, unsynthesized analogues, thereby guiding synthetic efforts toward more potent compounds.
A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, including:
Topological descriptors: Describe the atomic connectivity and shape of the molecule.
Electronic descriptors: Quantify the electron distribution, such as partial charges and dipole moments.
Hydrophobic descriptors: Relate to the molecule's lipophilicity, often represented by the partition coefficient (logP). researchgate.net
Steric descriptors: Describe the three-dimensional bulk and shape of the molecule.
Once calculated, these descriptors are used to build a regression model that correlates them with the observed biological activity. nih.gov For example, a 3D-QSAR model developed for a series of cyclooxygenase-2 (COX-2) inhibitors visualized how hydrophobic, hydrogen bond donor, and electron-withdrawing features contributed to activity. nih.gov Such models can highlight which structural features are favorable or unfavorable for a desired biological effect. A study on coumarin-triazole derivatives successfully used topological indices to model their lipophilicity (logP), a key property in drug design. researchgate.net
Table 3: Common Descriptors in QSAR Models for Coumarin Derivatives
| Descriptor Type | Example Descriptor | Property Modeled | Potential Application |
|---|---|---|---|
| Hydrophobic | LogP | Lipophilicity, membrane permeability | Predicting absorption and distribution |
| Electronic | Partial Atomic Charges | Electrostatic interactions with target | Optimizing binding affinity |
| Topological | Zagreb Index (ZM1) | Molecular branching and complexity | Correlating structure with activity/property researchgate.net |
Ligand-Based and Structure-Based Drug Design Approaches
The development of novel analogues of this compound can be significantly accelerated using rational drug design strategies, which are broadly categorized as ligand-based and structure-based approaches. slideshare.net
Ligand-Based Drug Design (LBDD): This approach is employed when the three-dimensional structure of the biological target is unknown. LBDD relies on the knowledge of a set of molecules (ligands) that are known to be active. nih.gov By analyzing the common structural features of these active compounds, a model can be developed to guide the design of new molecules. Methods like pharmacophore modeling and 3D-QSAR are central to LBDD. pharmacophorejournal.com For example, a set of coumarin derivatives with known activity against a specific enzyme could be aligned and analyzed to identify the key chemical features responsible for their activity. This information is then used to design new compounds that possess these essential features. nih.gov
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein (e.g., an enzyme or receptor) is available, SBDD can be a powerful tool. slideshare.net The primary technique in SBDD is molecular docking, which computationally simulates the binding of a ligand to a target protein. nih.govnih.gov This allows researchers to predict the binding conformation and affinity of a potential drug molecule. By visualizing the interactions between a coumarin derivative and its target's binding site, specific modifications can be proposed to improve binding and, consequently, activity. For example, docking studies of coumarin derivatives with the cannabinoid CB2 receptor helped to understand their binding modes and guide the development of more selective ligands. nih.gov
Pharmacophore Modeling and Virtual Screening for Novel Analogues
Pharmacophore modeling is a cornerstone of ligand-based drug design and is particularly useful for discovering novel chemical scaffolds. nih.gov A pharmacophore is defined as the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
The process involves the following steps:
Model Generation: A pharmacophore model is generated either from a set of known active ligands (ligand-based) or from the interaction pattern of a ligand in a protein's binding site (structure-based). nih.govijper.org
Database Screening: The generated pharmacophore model is then used as a 3D query to search large chemical databases containing millions of compounds. ijper.org This process, known as virtual screening, efficiently filters the database to identify molecules that match the pharmacophoric features. benthamscience.com
Hit Identification: The compounds identified through virtual screening ("hits") are considered potential candidates for further investigation. These hits are often structurally diverse, providing novel starting points for drug discovery programs. nih.gov
This approach has been successfully used to identify potential anticancer agents by screening databases for compounds matching a pharmacophore model for COT Kinase. ijper.org By developing a pharmacophore model based on active derivatives of this compound, researchers can perform virtual screening to discover new and structurally distinct coumarin-based compounds with desired biological activities.
Preclinical Pharmacokinetic and Metabolic Considerations for 3 Methyl 2 Oxo 2h Chromen 7 Yl Propionate
In Vitro Metabolic Stability and Metabolite Identification (e.g., Microsomal Assays)
The initial assessment of a new chemical entity's metabolic fate typically involves in vitro studies using liver microsomes. These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.
For a compound like 3-Methyl-2-oxo-2H-chromen-7-yl propionate (B1217596), microsomal stability assays would provide key insights into its intrinsic clearance. The primary metabolic pathways for coumarins involve hydroxylation and subsequent conjugation. The propionate ester group in 3-Methyl-2-oxo-2H-chromen-7-yl propionate is also a likely site for initial hydrolysis by esterases present in liver microsomes, leading to the formation of 7-hydroxy-3-methyl-2H-chromen-2-one.
Expected Metabolites:
Hydrolysis Product: 7-hydroxy-3-methyl-2H-chromen-2-one.
Oxidative Metabolites: Hydroxylation of the aromatic ring and the methyl group are common metabolic routes for coumarin (B35378) derivatives.
Conjugated Metabolites: The hydroxylated metabolites are expected to undergo further conjugation with glucuronic acid or sulfate (B86663) to facilitate excretion.
An illustrative data table for a typical in vitro microsomal stability assay is presented below.
Table 1: Illustrative In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Mouse | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Dog | Data not available | Data not available |
Absorption, Distribution, and Elimination Pathways in Preclinical Models
The lipophilicity of this compound suggests that it would likely be well-absorbed following oral administration in preclinical models such as rodents. The distribution is expected to be widespread, with potential accumulation in tissues depending on its physicochemical properties.
Absorption: The oral absorption of coumarins is generally good. The presence of the propionate ester may enhance its lipophilicity and facilitate passive diffusion across the gastrointestinal tract.
Distribution: Following absorption, the compound would distribute into various tissues. The extent of distribution would be influenced by its plasma protein binding and tissue permeability.
Elimination: Elimination of coumarin derivatives and their metabolites primarily occurs through the kidneys (urine) and to a lesser extent, the feces. The metabolites, particularly the conjugated forms, are more water-soluble and are readily excreted.
Interaction with Drug Metabolizing Enzymes (e.g., Cytochrome P450)
Coumarin derivatives are known to interact with cytochrome P450 (CYP) enzymes, acting as substrates, inhibitors, or inducers. nih.gov This is a critical consideration in drug development as it can lead to drug-drug interactions. nih.gov The potential for this compound to inhibit or induce major CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) would need to be evaluated. nih.gov
Given the coumarin scaffold, it is plausible that this compound could be a substrate for one or more CYP enzymes. In vitro assays using recombinant human CYP enzymes would be necessary to identify the specific enzymes involved in its metabolism.
Table 2: Illustrative Cytochrome P450 Inhibition Profile for this compound
| CYP Isozyme | IC50 (µM) |
|---|---|
| CYP1A2 | Data not available |
| CYP2C9 | Data not available |
| CYP2C19 | Data not available |
| CYP2D6 | Data not available |
Bioavailability and Systemic Exposure in Animal Models
The bioavailability of this compound in animal models would be determined by its absorption and first-pass metabolism. The extent of first-pass metabolism in the gut wall and liver would significantly influence the amount of unchanged drug reaching systemic circulation.
Systemic exposure studies in animals, such as rats or mice, would involve administering the compound and measuring its concentration in plasma over time. Key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) would be determined. These parameters are crucial for understanding the compound's in vivo behavior and for designing further preclinical and clinical studies.
Table 3: Illustrative Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Parameter | Value |
|---|---|
| Cmax (ng/mL) | Data not available |
| Tmax (h) | Data not available |
| AUC (ng·h/mL) | Data not available |
Applications of 3 Methyl 2 Oxo 2h Chromen 7 Yl Propionate in Research and Development
Development as a Fluorescent Probe for Analytical Chemistry
The modification of the hydroxyl group on the coumarin (B35378) ring with a propionate (B1217596) ester transforms the molecule into a pro-fluorophore. This design is central to its application as a "turn-on" fluorescent probe, particularly for the detection of specific analytes that can cleave the ester bond and release the highly fluorescent 7-hydroxy-4-methylcoumarin.
3-Methyl-2-oxo-2H-chromen-7-yl propionate, also referred to in studies as MOCP, has been developed as a highly sensitive and selective fluorescent probe for hydrazine (B178648) (N₂H₄). Hydrazine is a chemical of significant industrial importance but also a known toxin and potential carcinogen, making its detection crucial for environmental and health safety. The MOCP probe demonstrates a rapid reaction time of approximately 30 seconds and a low detection limit of 20 nM. Upon reaction with hydrazine, the probe's solution undergoes a distinct color change from colorless to blue, allowing for visual detection by the naked eye, complemented by a significant enhancement in fluorescence intensity. This capability makes it a practical tool for monitoring hydrazine in various samples. The utility of coumarin-based probes has also been successfully demonstrated for detecting hydrazine in real water samples and for imaging in biological systems like zebrafish. bohrium.com
The operating principle of this compound as a hydrazine probe is based on a specific chemical reaction that triggers a significant change in its optical properties. The propionate group at the 7-position effectively "quenches" or masks the inherent fluorescence of the 7-hydroxy-4-methylcoumarin core.
The detection mechanism involves a nucleophilic attack by hydrazine on the ester carbonyl group. This reaction is a hydrazinolysis process that cleaves the propionate ester bond. The cleavage releases the highly fluorescent compound 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone). This product exhibits strong fluorescence, leading to a "turn-on" response where a noticeable enhancement in fluorescence intensity is observed. The probe demonstrates high selectivity for hydrazine over other potentially competing ions and analytes, resulting in a specific and reliable detection method. bohrium.com
Potential as a Chemical Tool for Biological Pathway Elucidation
Fluorescent probes are invaluable tools for visualizing and quantifying specific molecules within complex biological systems, thereby helping to elucidate biological pathways. Given that coumarin-based probes have been successfully used to monitor analytes in living cells, this compound holds significant potential in this area. rsc.org For instance, its ability to detect hydrazine could theoretically be applied to track the biodistribution or metabolic fate of hydrazine-containing compounds within cellular environments. However, while the application of similar coumarin derivatives for in-vivo imaging is established, specific studies detailing the use of this compound for the elucidation of biological pathways have not been extensively reported, representing an area for future research.
Role in the Discovery of Novel Bioactive Molecules
The 7-hydroxy-4-methylcoumarin scaffold, which forms the core of this compound, is described as a "privileged scaffold" in medicinal chemistry. smolecule.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them excellent starting points for the development of new drugs. A vast number of derivatives have been synthesized from this core structure, exhibiting a wide spectrum of biological activities, including antibacterial, anti-inflammatory, antioxidant, and anticancer properties. rsc.orgresearchgate.netaatbio.com
The synthesis of this compound is an example of the derivatization of this core scaffold. By modifying the 7-hydroxy group through esterification, chemists can alter the compound's physicochemical properties, such as lipophilicity and cell permeability, which can in turn influence its biological activity. This strategy of modifying the coumarin core is fundamental to the discovery of novel bioactive molecules. For example, various derivatives have been synthesized and tested for their cytotoxic effects against human cancer cell lines, with structure-activity relationship (SAR) studies guiding the design of more potent agents. researchgate.net
Contribution to Agrochemical Research (e.g., Fungicides)
Coumarins represent an important class of natural products that have garnered significant attention in agrochemical research for their antimicrobial activities. bohrium.com The 7-hydroxy-4-methylcoumarin structure and its derivatives have been investigated for their potential as fungicides to protect crops from phytopathogenic fungi. bohrium.comnih.gov
Research has shown that derivatives of 7-hydroxy-4-methylcoumarin possess potent antifungal activity against a range of foodborne and plant-pathogenic fungi, including Aspergillus flavus, Fusarium graminearum, Botrytis cinerea, and Rhizoctorzia solani. bohrium.comsmolecule.com The strategy of esterification, as seen in this compound, is one of several methods used to enhance the fungicidal properties of the coumarin core. researchgate.net Studies involving the synthesis of various coumarin esters have demonstrated that these modifications can lead to compounds with significant inhibitory effects on fungal growth, sometimes comparable or superior to existing commercial fungicides. smolecule.comresearchgate.net This makes the coumarin scaffold an attractive lead for the development of new, potentially greener, agricultural chemicals. researchgate.net
Fungicidal Activity of Selected Coumarin Derivatives
The following table presents data on the antifungal efficacy of various coumarin derivatives against selected plant pathogens, illustrating the potential of this class of compounds in agrochemical applications.
| Compound/Derivative Class | Target Fungus | Efficacy (EC₅₀ in µg/mL) | Reference |
| Fluorinated 7-hydroxycoumarin derivative (5f) | Botrytis cinerea | 5.75 | smolecule.com |
| Fluorinated 7-hydroxycoumarin derivative (5f) | Rhizoctorzia solani | 28.96 | smolecule.com |
| 4-(3,4-dichloroisothiazole) 7-hydroxy coumarin ester (2ai) | Alternaria solani | 3.20 | researchgate.net |
| 4-(3,4-dichloroisothiazole) 7-hydroxy coumarin ester (2ai) | Cercospora arachidicola | 3.82 | researchgate.net |
| 4-(3,4-dichloroisothiazole) 7-hydroxy coumarin ester (2ai) | Physalospora piricola | 3.65 | researchgate.net |
| 7-hydroxycoumarin | Fusarium oxysporum | >1600 (93.66% inhibition at 1.6 mg/mL) | nih.gov |
Future Directions and Research Challenges for 3 Methyl 2 Oxo 2h Chromen 7 Yl Propionate
Elucidation of Additional Biological Activities and Therapeutic Potential
The core coumarin (B35378) structure is a well-established pharmacophore, with derivatives exhibiting a wide array of biological effects, including anti-inflammatory, anticoagulant, antibacterial, and anticancer activities. mdpi.comnih.gov However, the specific biological activity profile of 3-Methyl-2-oxo-2H-chromen-7-yl Propionate (B1217596) remains largely uncharted territory. Future research should prioritize comprehensive screening to identify novel therapeutic applications.
A critical avenue of investigation is its potential as an antimicrobial agent. Given that various coumarin analogues have demonstrated significant antibacterial and antifungal properties, it is plausible that 3-Methyl-2-oxo-2H-chromen-7-yl Propionate could harbor similar capabilities. mdpi.com Furthermore, its anti-inflammatory and antioxidant potential warrants thorough investigation, as these are common attributes of the coumarin class. nih.gov In vivo studies using animal models will be crucial to validate any promising in vitro findings and to understand the compound's mechanism of action.
Advanced Preclinical Characterization and Translational Research Gaps
A significant hurdle in the development of this compound as a therapeutic agent is the lack of comprehensive preclinical data. To bridge this translational research gap, a battery of studies is required to establish a clear pharmacokinetic and pharmacodynamic profile.
Key areas for investigation include:
Absorption, Distribution, Metabolism, and Excretion (ADME) studies: Understanding how the compound is processed by the body is fundamental to determining its potential efficacy and safety.
Toxicology studies: A thorough assessment of potential acute and chronic toxicity is essential for any compound intended for therapeutic use.
Formulation development: Investigating optimal delivery systems will be critical for maximizing bioavailability and therapeutic effect.
Addressing these research gaps is a prerequisite for advancing this compound from a laboratory curiosity to a clinically relevant molecule.
Development of Highly Selective and Potent Analogues
The synthesis and evaluation of analogues of this compound represent a promising strategy for enhancing its therapeutic potential. By systematically modifying its chemical structure, researchers can aim to develop derivatives with improved potency, selectivity, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies will be instrumental in guiding the design of these new analogues. Computational modeling and in silico screening can be employed to predict the biological activity of virtual compounds before their synthesis, thereby streamlining the drug discovery process. The goal is to identify modifications to the coumarin scaffold that enhance its interaction with specific biological targets while minimizing off-target effects.
Exploration of Novel Synthetic Pathways and Sustainable Production Methods
The current synthetic routes for producing this compound and its analogues may not be optimal for large-scale or environmentally friendly production. Future research should focus on the development of novel and sustainable synthetic methodologies.
This includes the exploration of:
Greener solvents and reagents: Reducing the environmental impact of the synthesis process.
Catalytic methods: Employing catalysts to improve reaction efficiency and reduce waste.
Flow chemistry: Utilizing continuous-flow reactors for safer and more scalable production.
The development of efficient and sustainable synthetic pathways will be crucial for the eventual commercialization of this compound or its derivatives. For instance, the O-acylation of 7-hydroxycoumarins is a common synthetic route for this class of compounds. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of novel compounds like this compound. researchgate.netresearchgate.net These computational tools can be leveraged to accelerate various stages of the research pipeline.
AI and ML can be utilized to:
Predict biological activities: Algorithms can be trained on existing data to predict the therapeutic potential of new coumarin derivatives. researchgate.net
Optimize molecular design: AI can assist in the design of analogues with improved properties.
Streamline synthesis planning: Machine learning models can help in devising more efficient and sustainable synthetic routes. researchgate.net
The integration of AI and ML into the research workflow holds the promise of significantly reducing the time and cost associated with bringing a new therapeutic agent to market. biopharmatrend.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
